1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[221]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic compound with a complex structure
Scientific Research Applications
1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds applications in:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, possibly affecting cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceutical agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. One common method starts with the preparation of the core bicyclic structure, followed by the introduction of the diisopropylamino and oxypropanol groups through a series of substitution and condensation reactions. Specific solvents, catalysts, and controlled temperature conditions are crucial to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride often involves continuous flow synthesis to enhance efficiency and scalability. The process typically includes rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of protective groups to avoid side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or aldehydes, while substitution reactions can yield various functionalized derivatives of the original compound.
Mechanism of Action
The exact mechanism of action depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity or signaling pathways. Understanding these interactions helps in designing new drugs or biotechnological tools.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to its unique structural features. Similar compounds might include:
1-(Diisopropylamino)-3-(cyclohexyl)propan-2-ol hydrochloride
1-(Pyrrolidin-1-yl)-3-(bicyclo[2.2.1]hept-5-en-2-yl)propan-2-ol hydrochloride: These similar compounds may share certain chemical properties but differ in their reactivity and biological activities due to variations in their structures. This uniqueness underlines the importance of the original compound in diverse scientific investigations.
Properties
IUPAC Name |
1-[di(propan-2-yl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO2.ClH/c1-13(2)20(14(3)4)11-16(21)12-22-17-10-15-8-9-19(17,7)18(15,5)6;/h13-17,21H,8-12H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRITIGQELFODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1CC2CCC1(C2(C)C)C)O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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